2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine
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Overview
Description
(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound featuring a benzyl group, a pyridinyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted oxazoline with a pyridinyl-substituted alkyl halide in the presence of a base. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent formation of the dihydrooxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The benzyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the benzyl or pyridinyl moieties .
Scientific Research Applications
(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Proline: A natural amino acid with a similar chiral center.
(S)-Pyroglutamic acid: Another chiral compound with a five-membered ring structure.
N-(Pyridin-2-yl)amides: Compounds with a pyridinyl group and amide functionality.
Uniqueness
(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is unique due to its combination of a benzyl group, a pyridinyl group, and a dihydrooxazole ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3 |
InChI Key |
QDKACRLLFIADLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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